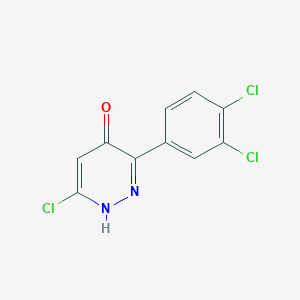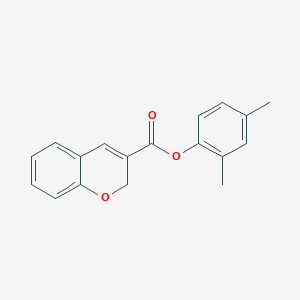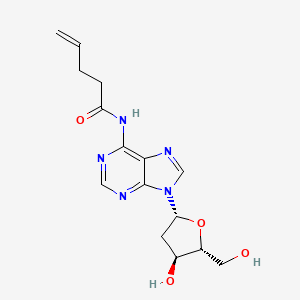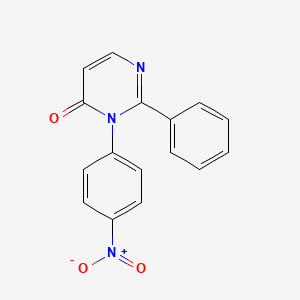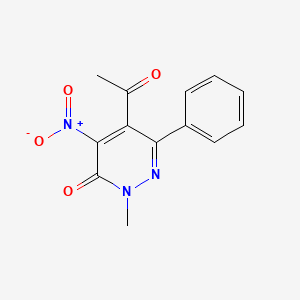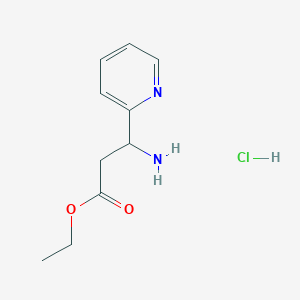![molecular formula C27H24F3N2O3PS B12924709 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a chiral catalyst used in organic transformations. It is particularly effective in asymmetric imine hydroboration and enantioselective imine reduction reactions . This compound is known for its high efficiency and selectivity in catalyzing these reactions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves several steps. The starting materials typically include 1-naphthalenyl ethyl derivatives and diazaphosphol compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate primarily undergoes catalytic reactions. It is used in:
Asymmetric Imine Hydroboration: This reaction involves the addition of a boron-hydrogen bond to an imine, resulting in the formation of a chiral amine.
Enantioselective Imine Reduction: This reaction reduces imines to amines with high enantioselectivity.
Common Reagents and Conditions:
Reagents: Common reagents include borane complexes and hydrogen sources.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and specific solvents to achieve high selectivity and yield.
Major Products: The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in various organic transformations, particularly in the synthesis of chiral amines.
Biology: The compound’s ability to catalyze the formation of chiral amines makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral amines are important intermediates in the synthesis of pharmaceuticals, making this compound valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are required.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves its role as a chiral catalyst. It facilitates the formation of chiral centers in the target molecules by providing a chiral environment during the reaction. The molecular targets include imines, which are converted to chiral amines through hydroboration or reduction reactions. The pathways involved include the coordination of the catalyst to the imine substrate, followed by the transfer of hydrogen or boron to form the chiral product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: This compound is an optical isomer of the target compound and exhibits similar catalytic properties.
1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate: Another similar compound used in chiral catalysis.
Uniqueness: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate is unique due to its high selectivity and efficiency in catalyzing asymmetric imine hydroboration and enantioselective imine reduction reactions. Its specific chiral environment and stability under reaction conditions make it a preferred choice for these transformations.
Eigenschaften
Molekularformel |
C27H24F3N2O3PS |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m1./s1 |
InChI-Schlüssel |
KZMVOWVDBRAHDP-GZJHNZOKSA-M |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)[C@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)

